Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate
Overview
Description
Thiophene-based compounds have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the introduction of 2-(5-chlorothiophen-2-yl)ethyl into the piperazine ring of enoxacin increases its cytotoxicity against various cancer cell lines .
Physical And Chemical Properties Analysis
Thiophene derivatives have a variety of physical and chemical properties. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also have a prominent role in the advancement of organic semiconductors .
Scientific Research Applications
Material Science: Organic Semiconductors
In material science, thiophene derivatives are used in the advancement of organic semiconductors . They play a crucial role in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.
Corrosion Inhibition
The industrial application of thiophene derivatives as corrosion inhibitors is another important area . These compounds can protect metals and alloys from corrosion, extending the life of various structures and machinery.
Mechanism of Action
Target of Action
A structurally similar compound, 5-chloro-n-(2-(4-(2-oxopyridin-1(2h)-yl)benzamido)ethyl)thiophene-2-carboxamide, has been reported to target the coagulation factor x in humans .
Mode of Action
It’s likely that the compound interacts with its targets through a mechanism similar to other thiophene derivatives, which often involve binding to target proteins and modulating their activity .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that this compound may also have diverse cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the stability and activity of thiophene derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-2-13-9(12)5-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZMBZKPZTUAFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623523 | |
Record name | Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate | |
CAS RN |
188937-11-3 | |
Record name | Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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